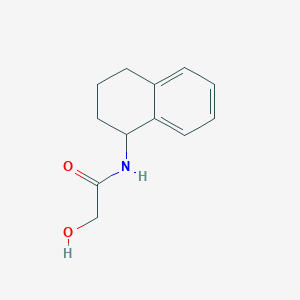

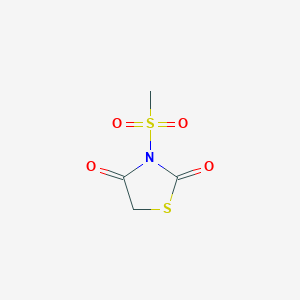

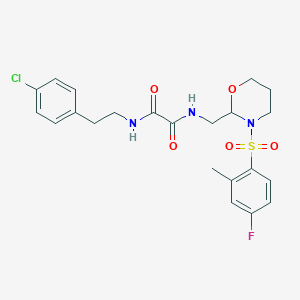

![molecular formula C15H13FN4O2 B2977713 5-((2-氟苯基)氨基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946203-51-6](/img/structure/B2977713.png)

5-((2-氟苯基)氨基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative. Pyrimidines are important structural motifs found in numerous bioactive molecules . They play a crucial role in the metabolism of all living cells .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions . For instance, the synthesis of similar compounds was accomplished by condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can participate in copper-catalyzed reactions to synthesize a wide range of triazole-linked glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .科学研究应用

Anti-Inflammatory Applications

Pyrimidines, including F2455-0562, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in researching new anti-inflammatory drugs with potentially fewer side effects than current medications.

Anticancer Research

F2455-0562 has shown promise in anticancer research. Compounds with pyrimidine structures have been found to induce dose-dependent cytotoxicity in cancer cells and inhibit cancer cell migration, which is crucial for preventing metastasis . This compound could be a part of studies aiming to develop new cancer therapies targeting specific pathways involved in tumor growth and spread.

Antiviral Studies

Pyrimidine derivatives have been evaluated for their antiviral activities. Some compounds in this class have demonstrated activity against viruses such as the Newcastle disease virus, comparable to known antiviral drugs like Ribavirin . F2455-0562 could be explored further for its potential as a lead molecule in antiviral therapeutics.

Synthesis of Anti-Inflammatory Agents

The synthesis of new pyrimidine analogs, including F2455-0562, involves various methods that can yield compounds with enhanced anti-inflammatory activities. These synthetic approaches are crucial for developing novel drugs with improved efficacy and reduced toxicity .

Pharmacological Diversity

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, antiparasitic, and antitubercular activities. F2455-0562 could be used in research to develop new drugs that target multiple diseases, leveraging its diverse pharmacological potential .

Drug Development and Synthesis

F2455-0562 serves as a central building block in the synthesis of drugs with various clinical applications. Its structural diversity allows for the creation of numerous derivatives, each with the potential for different therapeutic uses. Research into the synthetic methodologies of F2455-0562 can lead to the discovery of new drugs with improved druglikeness and ADME-Tox properties .

作用机制

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the biological target. For instance, some pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition can induce apoptosis, as confirmed by a significant increase in the level of active caspase-3 .

未来方向

属性

IUPAC Name |

5-(2-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-6-4-3-5-9(10)16/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRSZGBXSCWMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

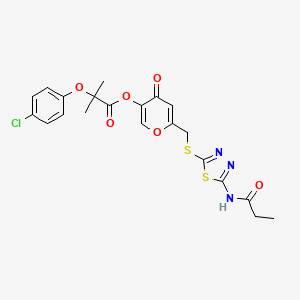

![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)

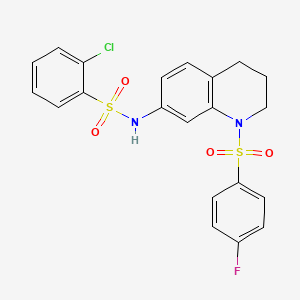

![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

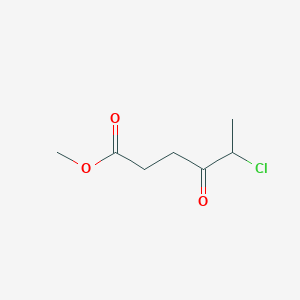

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)